molecular formula C13H20ClNO3 B1397721 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220036-68-9

3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1397721
M. Wt: 273.75 g/mol
InChI Key: NUKIRCRHGWNXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1361115-33-4 . It has a molecular weight of 257.76 . The IUPAC name for this compound is 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is 1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Anti-inflammatory Activities : A study by Ikuta et al. (1987) focused on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are analogs to 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine, evaluated for anti-inflammatory and analgesic properties, revealing potential as dual inhibitors of prostaglandin and leukotriene synthesis with a wider safety margin than indomethacin or piroxicam (Ikuta et al., 1987).

  • Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, related to 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine, demonstrating significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential in cancer research (Grivsky et al., 1980).

  • Oxytocin Receptor Antagonism : SSR126768A, containing a dimethoxybenzyl component, was studied by Serradeil-Le Gal et al. (2004) for its role as an oxytocin receptor antagonist, showing potential for the management of preterm labor (Serradeil-Le Gal et al., 2004).

Chemical Synthesis and Protective Groups

  • Use in Oligoribonucleotide Synthesis : Takaku et al. (1986) utilized a dimethoxybenzyl group, closely related to the 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine structure, as a protecting group for oligoribonucleotide synthesis, highlighting its utility in nucleic acid chemistry (Takaku et al., 1986).

  • Novel Carboxy Protecting Groups : Kim and Misco (1985) explored dimethoxybenzyl esters, closely related to the query compound, as carboxy protecting groups, indicating their efficiency and applicability in organic synthesis (Kim & Misco, 1985).

  • Synthesis of Haptens for Immunoassays : Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine using a benzyl protected intermediate, demonstrating the role of benzyl groups in immunoassay development (Desai & Amin, 1991).

Electropolymerization and Conducting Polymers

  • Development of Conducting Polymers : Sotzing et al. (1996) studied derivatized bis(pyrrol-2-yl) arylenes, including dimethoxybenzene derivatives similar to the query compound, for their low oxidation potentials and stability in conducting polymers (Sotzing et al., 1996).

Inhibitors and Therapeutics

  • Development of Alzheimer's Therapeutics : Gupta et al. (2020) synthesized N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives, structurally related to the query compound, as potential anti-Alzheimer's agents, demonstrating their pharmacological relevance (Gupta et al., 2020).

Safety And Hazards

The safety information available indicates that 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-12-5-10(6-13(7-12)16-2)9-17-11-3-4-14-8-11;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIRCRHGWNXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 4
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 5
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 6
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.